

Spectroscopic Characterization of 2-(1-Methylcyclopropyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Methylcyclopropyl)ethanol

Cat. No.: B3060211

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This technical guide provides a comprehensive overview of the spectroscopic data for the novel alcohol, **2-(1-methylcyclopropyl)ethanol** (CAS No. 19687-04-8).^[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide offers in-depth analysis and interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy and supported by data from analogous structures. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.

Introduction

2-(1-methylcyclopropyl)ethanol is a unique aliphatic alcohol incorporating a strained cyclopropyl ring. This structural motif is of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and influence metabolic stability. Accurate and unambiguous characterization of such molecules is paramount for advancing drug discovery programs. This guide serves as a foundational resource for the spectroscopic identification and analysis of **2-(1-methylcyclopropyl)ethanol**.

Predicted Spectroscopic Data and Interpretation

Due to the novelty of **2-(1-methylcyclopropyl)ethanol**, publicly available experimental spectra are limited. Therefore, the following sections present predicted spectroscopic data based on established empirical rules and computational models. These predictions are supplemented with insights from the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. The predicted ^1H and ^{13}C NMR spectra of **2-(1-methylcyclopropyl)ethanol** are detailed below.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-(1-methylcyclopropyl)ethanol**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
-CH ₃	~1.1	s	3H	a
-CH ₂ - (cyclopropyl, diastereotopic)	~0.3-0.5	m	4H	b
-CH ₂ -CH ₂ OH	~1.6	t	2H	c
-CH ₂ OH	~3.6	t	2H	d
-OH	Variable	br s	1H	e

Causality of Predicted Shifts:

- Methyl Protons (a): The singlet at approximately 1.1 ppm is characteristic of a methyl group attached to a quaternary carbon. The absence of adjacent protons results in a singlet.
- Cyclopropyl Protons (b): The protons on the cyclopropyl ring are expected to appear in the highly shielded region of the spectrum (~0.3-0.5 ppm) due to the ring current effect of the cyclopropane moiety. These four protons are diastereotopic and will likely present as a complex multiplet.
- Ethyl Protons (c, d): The methylene group adjacent to the cyclopropyl ring (c) is predicted around 1.6 ppm as a triplet, split by the neighboring methylene group of the alcohol. The methylene group attached to the hydroxyl group (d) is deshielded by the electronegative oxygen atom, resulting in a downfield shift to approximately 3.6 ppm, also appearing as a triplet.

- Hydroxyl Proton (e): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-(1-methylcyclopropyl)ethanol**

Carbon	Predicted Chemical Shift (ppm)	Assignment
-CH ₃	~20	a
Quaternary Cyclopropyl Carbon	~18	b
-CH ₂ - (cyclopropyl)	~12	c
-CH ₂ -CH ₂ OH	~40	d
-CH ₂ OH	~62	e

Causality of Predicted Shifts:

- Alkyl Carbons (a, b, c): The methyl carbon (a), quaternary cyclopropyl carbon (b), and the cyclopropyl methylene carbons (c) are all expected in the upfield region of the spectrum, typical for sp^3 hybridized carbons. The unique electronic environment of the cyclopropyl ring influences their specific shifts.
- Ethyl Carbons (d, e): The carbon of the methylene group adjacent to the cyclopropyl ring (d) is predicted around 40 ppm. The carbon directly bonded to the hydroxyl group (e) is significantly deshielded and is expected to appear around 62 ppm.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for **2-(1-methylcyclopropyl)ethanol**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (alcohol)	3600-3200	Strong, Broad
C-H Stretch (sp ³)	3000-2850	Medium-Strong
C-H Stretch (cyclopropyl)	~3100	Medium
C-O Stretch (primary alcohol)	~1050	Strong

Interpretation of Key Absorptions:

- O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration.^{[4][5]} The broadening is a result of intermolecular hydrogen bonding.
- C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and ethyl groups. A weaker band around 3100 cm⁻¹ is anticipated for the C-H bonds of the cyclopropyl ring.
- C-O Stretch: A strong absorption band around 1050 cm⁻¹ is expected for the C-O stretching vibration of the primary alcohol.^{[4][6]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Mass Fragments for **2-(1-methylcyclopropyl)ethanol**

m/z	Proposed Fragment
100	$[M]^+$ (Molecular Ion)
85	$[M - CH_3]^+$
82	$[M - H_2O]^+$
69	$[M - CH_2OH]^+$
57	$[C_4H_9]^+$
43	$[C_3H_7]^+$

Analysis of Fragmentation Pathways:

- Molecular Ion ($[M]^+$): The molecular ion peak is expected at an m/z of 100, corresponding to the molecular weight of $C_6H_{12}O$.[\[1\]](#)
- Loss of a Methyl Group ($[M - CH_3]^+$): Fragmentation of the methyl group from the cyclopropyl ring would result in a fragment at m/z 85.
- Dehydration ($[M - H_2O]^+$): A common fragmentation pathway for alcohols is the loss of a water molecule, which would produce a peak at m/z 82.[\[7\]](#)[\[8\]](#)
- Alpha-Cleavage: Cleavage of the bond between the two ethyl carbons is expected, leading to the loss of a CH_2OH radical and a fragment at m/z 69.
- Further Fragmentation: Subsequent fragmentation of the alkyl chain can lead to characteristic peaks at m/z 57 and 43.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

GC-MS Data Acquisition

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of **2-(1-methylcyclopropyl)ethanol**. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable reference for researchers working with this compound. The outlined experimental protocols are designed to ensure the generation of high-quality, reliable data, which is essential for the unambiguous structural confirmation and further development of this and related molecules. As experimental data becomes available, this guide can be further refined to provide an even more accurate and comprehensive spectroscopic profile of **2-(1-methylcyclopropyl)ethanol**.

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